
Ethyl 4-acetylbenzoate
Overview
Description
Ethyl 4-acetylbenzoate, also known as 4-acetoxybenzeneethanol, is a synthetic compound with a variety of applications in scientific research. It has been used in a wide range of experiments, from drug delivery to nanotechnology. This compound has been studied extensively due to its unique properties and potential applications.
Scientific Research Applications
Suzuki Couplings and Anti-Arthritic Potential Ethyl 4-acetylbenzoate, under the derivative name ethyl (4-phenylphenyl)acetate, is used in green Suzuki coupling reactions. This process is significant in producing biaryls, which are crucial in medicinal chemistry. Ethyl (4-phenylphenyl)acetate is a precursor to the drug felbinac and shows promise as a lead compound in discovering new nonsteroidal anti-inflammatory drugs for arthritis treatment (Costa et al., 2012).
Hypolipidemic Activity Derivatives of this compound, such as ethyl 4-benzyloxybenzoate, have been synthesized and evaluated for hypolipidemic activity in rats. These compounds showed promise in inhibiting cholesterol and free fatty acid biosynthesis, suggesting potential applications in treating lipid-related disorders (Baggaley et al., 1977).
Solubility Studies for Industrial Design The solubility of 4-acetylbenzoic acid, closely related to this compound, has been extensively studied in various solvents. This research is vital for industrial design and theoretical studies, offering insights into the compound's behavior in different environments (Sunsandee et al., 2013).
Chemical Synthesis and Characterization this compound and its derivatives have been synthesized and characterized in various studies, indicating its significance in the development of new chemical compounds with potential pharmaceutical applications (Viveka et al., 2016).
Pharmacological and Anti-Inflammatory Activities Research has been conducted on derivatives of this compound for their pharmacological properties, including analgesic and anti-inflammatory activities. These studies highlight the potential therapeutic applications of these derivatives (Daidone et al., 1994).
Catalysis and Process Optimization this compound derivatives have been used in various catalytic processes, providing insights into optimizing chemical production methods and exploring green chemistry alternatives (He et al., 2018).
Safety and Hazards
When handling Ethyl 4-acetylbenzoate, personal protective equipment and face protection should be worn . It is advised to avoid getting the substance in eyes, on skin, or on clothing, and to avoid ingestion and inhalation . It is also recommended to remove and wash contaminated clothing and gloves, including the inside, before re-use, and to wash hands before breaks and after work .
properties
IUPAC Name |
ethyl 4-acetylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-14-11(13)10-6-4-9(5-7-10)8(2)12/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOAPLPTWAXAIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344980 | |
| Record name | Ethyl 4-acetylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38430-55-6 | |
| Record name | Ethyl 4-acetylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of ethyl 4-acetylbenzoate in the synthesis of the antifolate compound 5?
A1: this compound serves as a crucial starting material in the multistep synthesis of compound 5 []. The synthesis involves a Wittig reaction between this compound and 2,4-diamino-5-(chloromethyl)furo[2,3-d]pyrimidine. This reaction forms the core structure of the target molecule, which then undergoes further modifications to yield compound 5.
Q2: How does the structure of compound 5, synthesized using this compound, contribute to its dihydrofolate reductase (DHFR) inhibitory activity?
A2: The research paper highlights the importance of structural features in compound 5 for its DHFR inhibitory activity []. Specifically, the addition of a 9-methyl group to the C8-C9 bridge significantly enhances the compound's ability to inhibit recombinant human (rh) DHFR. This structural modification, achieved through the use of this compound as a starting material, contributes to the compound's potency against tumor cell growth in vitro.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



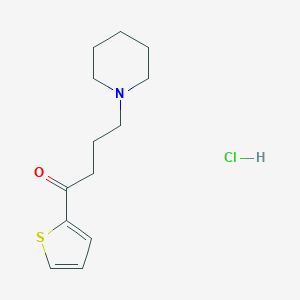

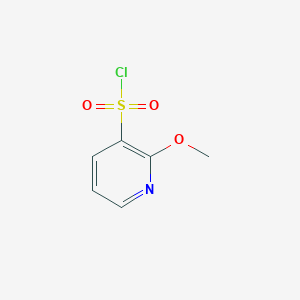
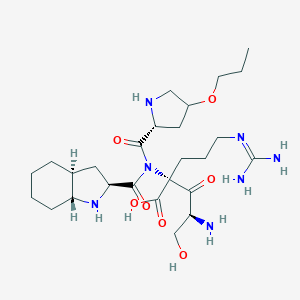

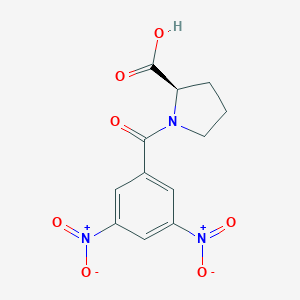





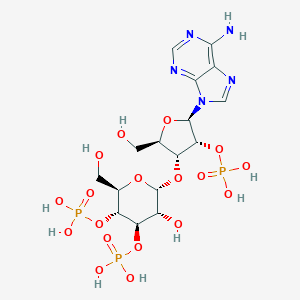
![1H-Pyrrolo[2,3-B]pyridine, 3-methoxy-2-methyl-](/img/structure/B126418.png)
